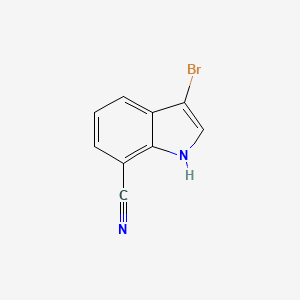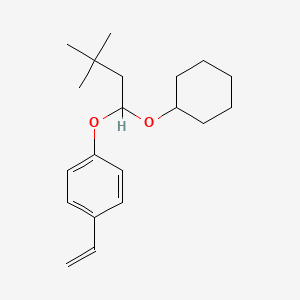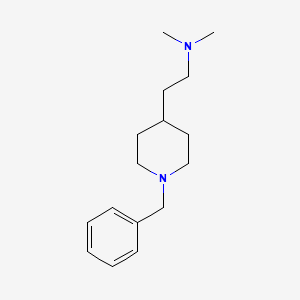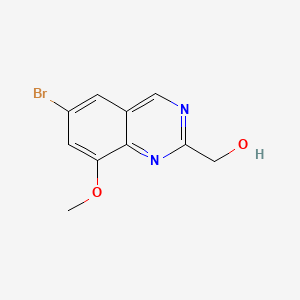
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazine, and carboxamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- typically involves multi-step organic reactions. The process begins with the formation of the pyrido[3,2-b][1,4]benzothiazine core, which can be achieved through cyclization reactions involving appropriate precursors. The carboxamide group is then introduced through amidation reactions, and the N-(3-methoxypropyl) group is added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkyl halides, and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
科学的研究の応用
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Generating reactive oxygen species (ROS): Inducing oxidative stress in target cells.
Interacting with DNA or proteins: Affecting gene expression or protein function.
類似化合物との比較
Similar Compounds
- 1H-Pyrido[3,2-b][1,4]benzothiazine
- Isothipendyl
- Prothipendyl
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxamide, N-(3-methoxypropyl)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
63886-04-4 |
|---|---|
分子式 |
C16H17N3O2S |
分子量 |
315.4 g/mol |
IUPAC名 |
N-(3-methoxypropyl)pyrido[3,2-b][1,4]benzothiazine-10-carboxamide |
InChI |
InChI=1S/C16H17N3O2S/c1-21-11-5-10-18-16(20)19-12-6-2-3-7-13(12)22-14-8-4-9-17-15(14)19/h2-4,6-9H,5,10-11H2,1H3,(H,18,20) |
InChIキー |
DRXQILDFSOEPHJ-UHFFFAOYSA-N |
正規SMILES |
COCCCNC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)







![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
